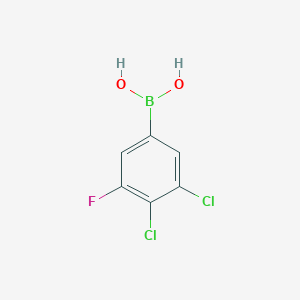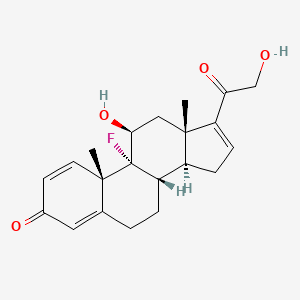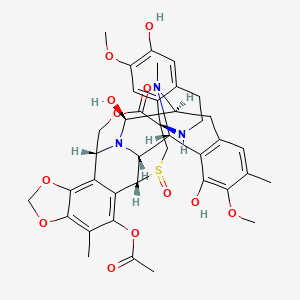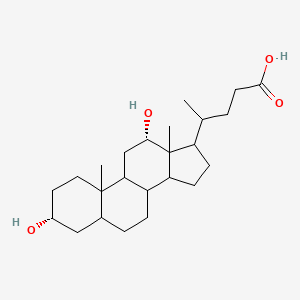
3,4-Dichloro-5-fluorophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-5-fluorophenylboronic acid is an organoboron compound with the molecular formula C6H4BCl2FO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,4-dichloro-5-fluorobenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow processes and the use of more robust catalysts and reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichloro-5-fluorophenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds. This reaction is facilitated by palladium catalysts and typically occurs under mild conditions .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and aryl halides.
Conditions: The reactions are usually carried out in organic solvents like toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon), and at temperatures ranging from room temperature to 100°C.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
3,4-Dichloro-5-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: The compound is used in the development of new pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Mecanismo De Acción
The primary mechanism of action for 3,4-Dichloro-5-fluorophenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product. The palladium catalyst is regenerated in the process, allowing the reaction to proceed catalytically .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluoro-3-chlorophenylboronic acid
- 4-Chloro-3-fluorophenylboronic acid
- 3,5-Difluoro-4-formylphenylboronic acid
Uniqueness
3,4-Dichloro-5-fluorophenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C6H4BCl2FO2 |
|---|---|
Peso molecular |
208.81 g/mol |
Nombre IUPAC |
(3,4-dichloro-5-fluorophenyl)boronic acid |
InChI |
InChI=1S/C6H4BCl2FO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,11-12H |
Clave InChI |
XYJUPTQKKGYAIW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C(=C1)Cl)Cl)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-N-(2-nitrophenyl)piperidin-4-amine](/img/structure/B13413276.png)
![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trichlorosilyl)propyl]-](/img/structure/B13413278.png)

![n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine](/img/structure/B13413282.png)

![[1,2,4]Triazolo[4,3-a]pyridin-7-ylboronic acid](/img/structure/B13413292.png)

![(E)-6-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one](/img/structure/B13413306.png)
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-](/img/structure/B13413310.png)

![4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol](/img/structure/B13413324.png)
![4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid](/img/structure/B13413330.png)
